molecular formula C11H16N4O4 B5564252 1,1'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) CAS No. 3040-92-4

1,1'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione)

Cat. No.: B5564252
CAS No.: 3040-92-4
M. Wt: 268.27 g/mol
InChI Key: XFFVMMHIMRQJPG-UHFFFAOYSA-N
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Description

1,1’-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) is a chemical compound with the molecular formula C11H16N4O4. It is characterized by the presence of two imidazolidine-2,4-dione rings connected by a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-methylenebis(5,5-dimethylimidazolidine-2,4-dione) typically involves the reaction of 5,5-dimethylimidazolidine-2,4-dione with formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methylene bridge .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are obtained .

Major Products

The major products formed from these reactions include various imide derivatives, reduced forms of the compound, and substituted imidazolidine-2,4-dione derivatives .

Scientific Research Applications

1,1’-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-methylenebis(5,5-dimethylimidazolidine-2,4-dione) involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membranes of microorganisms. The compound’s reactivity allows it to form covalent bonds with biological molecules, leading to the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) is unique due to its methylene bridge, which imparts distinct chemical properties and reactivity compared to its halogenated counterparts. This uniqueness makes it valuable in specific applications where the methylene bridge’s reactivity is advantageous .

Properties

IUPAC Name

1-[(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-10(2)6(16)12-8(18)14(10)5-15-9(19)13-7(17)11(15,3)4/h5H2,1-4H3,(H,12,16,18)(H,13,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFVMMHIMRQJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1CN2C(=O)NC(=O)C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352025
Record name 1,1'-methylenebis(5,5-dimethylimidazolidine-2,4-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3040-92-4
Record name 1,1'-methylenebis(5,5-dimethylimidazolidine-2,4-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,1'-Methylene-bis[3-glycidyl-5,5-dimethylhydantoin] is prepared by the reaction of epichlorohydrin and 1,1'-methylene-bis[5,5-dimethylhydantoin] according to Example 1 of U.S. Pat. No. 3,592,923. 1,1'-Methylene-bis[5,5-dimethylhydantoin] is prepared by the general procedure of Example I of U.S. Pat. No. 3,793,248 using paraformaldehyde and 5,5-dimethylhydantoin.
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